Beta-Amyloid (8-17) is a peptide fragment derived from the larger beta-amyloid protein, which is implicated in the pathogenesis of Alzheimer’s disease. This specific fragment consists of amino acids 8 to 17 of the beta-amyloid peptide, which is produced through the cleavage of the amyloid precursor protein. The accumulation and aggregation of beta-amyloid peptides in the brain are associated with neurodegenerative processes, making this compound a significant focus of research in Alzheimer's disease.
Beta-amyloid is generated from the amyloid precursor protein through sequential enzymatic cleavages by beta-site amyloid precursor protein cleaving enzyme 1 and gamma-secretase. The production of beta-amyloid peptides, including Beta-Amyloid (8-17), occurs primarily in neurons and is regulated by various cellular mechanisms that influence its synthesis and degradation.
Beta-Amyloid (8-17) falls under the classification of neuropeptides and amyloid peptides. It is categorized as a fragment of the beta-amyloid peptide, which can vary in length, commonly referred to as Aβ peptides. These fragments are classified based on their amino acid sequence and length, with Beta-Amyloid (8-17) being a specific segment crucial for understanding amyloid aggregation.
The synthesis of Beta-Amyloid (8-17) typically employs solid-phase peptide synthesis techniques, notably using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of protected amino acids to a solid support resin.
Beta-Amyloid (8-17) has a specific sequence that contributes to its structural properties, particularly its ability to form beta-sheet structures that are critical for aggregation. The sequence typically includes hydrophobic amino acids that facilitate intermolecular interactions.
The molecular formula for Beta-Amyloid (8-17) can be represented as C₁₀H₁₃N₃O₁₃S, with a molecular weight of approximately 1,200 Daltons. Its structure includes several polar and non-polar regions, influencing its solubility and aggregation behavior.
Beta-Amyloid (8-17) participates in various chemical reactions that lead to its aggregation into fibrillary structures. Under physiological conditions, it can undergo conformational changes that promote self-association.
The mechanism by which Beta-Amyloid (8-17) exerts its effects involves its interaction with neuronal membranes and other proteins. It binds to specific receptors on neurons, leading to alterations in calcium homeostasis and triggering neurotoxic pathways.
Research indicates that oligomers formed from Beta-Amyloid fragments can disrupt synaptic function and induce apoptosis in neuronal cells. These processes are mediated by signaling cascades that involve oxidative stress and inflammation .
Beta-Amyloid (8-17) is typically a white to off-white powder at room temperature. It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.
Relevant data indicates that modifications at critical positions within the peptide sequence can alter its propensity to aggregate .
Beta-Amyloid (8-17) serves multiple purposes in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3